Tetramethylammonium fluoride

Catalog No.
S569970
CAS No.
373-68-2
M.F
C4H12FN
M. Wt
93.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium fluoride

CAS Number

373-68-2

Product Name

Tetramethylammonium fluoride

IUPAC Name

tetramethylazanium;fluoride

Molecular Formula

C4H12FN

Molecular Weight

93.14 g/mol

InChI

InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

GTDKXDWWMOMSFL-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[F-]

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[F-]

Properties making TMAF valuable in research:

Tetramethylammonium fluoride (TMAF) has gained significant attention in scientific research due to its unique combination of properties:

  • Source of "naked" fluoride anion: TMAF acts as a readily available and easily handled source of the fluoride anion (F⁻), crucial in various fluorination reactions. Unlike other fluoride sources, the tetramethylammonium cation (N(CH₃)₄⁺) in TMAF is relatively inert and bulky, minimizing its interference in reactions.
  • Hygroscopicity and thermal stability: TMAF exists in both hydrated and anhydrous forms. The hydrated form is highly hygroscopic (readily absorbs moisture), while the anhydrous form offers excellent thermal stability, decomposing only at around 160-170°C.
  • Cost-effectiveness and ease of handling: Compared to other fluoride sources, TMAF is commercially available at a relatively low cost and can be handled readily in the laboratory setting, making it an attractive option for researchers.

Applications of TMAF in Scientific Research

TMAF finds diverse applications in various scientific research fields, including:

  • C-F bond formation: TMAF acts as a crucial reagent in numerous reactions for forming carbon-fluorine (C-F) bonds, essential in developing new pharmaceuticals, agrochemicals, and advanced materials.
  • Nucleophilic fluorination: TMAF serves as a nucleophilic fluorinating agent, replacing other functional groups with fluorine atoms in organic molecules. This ability is valuable in synthesizing various fluorinated compounds with specific properties.
  • Activation in deprotonation reactions: TMAF, in combination with other reagents like alkali metal alkoxides, can activate specific C-H bonds in organic molecules, facilitating further functionalization reactions.
  • Isolation of elusive compounds: TMAF's unique properties have been instrumental in isolating previously elusive compounds, such as phosphatetrahedranes, offering valuable insights into their structure and properties.

Tetramethylammonium fluoride is a quaternary ammonium salt with the chemical formula (CH₃)₄NF. It appears as a hygroscopic white solid and is notable for being a source of "naked fluoride," meaning that its fluoride ions are not complexed with any metal atom. This characteristic distinguishes it from many other soluble fluoride salts, which often exist as bifluorides, such as HF₂⁻. Tetramethylammonium fluoride is highly soluble in water and organic solvents, forming solvates with them. Its melting point is approximately 170°C, and it exhibits strong interactions with solvents, influencing its reactivity and utility in various chemical processes .

Tetramethylammonium fluoride finds applications across various fields:

  • Fluorination Reagents: It is widely used as a reagent for nucleophilic fluorination reactions in organic synthesis.
  • Trifluoromethylation: The compound serves as a source of trifluoromethide anions in trifluoromethylation reactions.
  • Catalysis: It has been employed in catalytic processes for synthesizing complex organic molecules.
  • Research Tool: Due to its unique properties, it is utilized in studies exploring ionic interactions and solvent effects in

Tetramethylammonium fluoride can be synthesized through several methods: